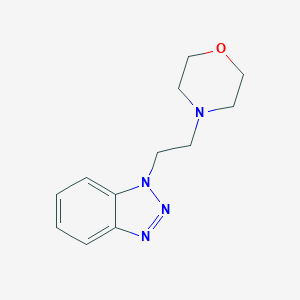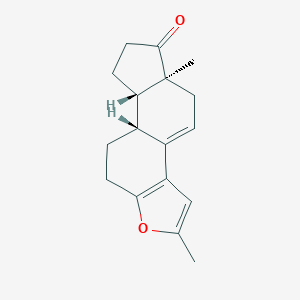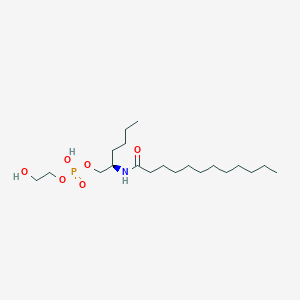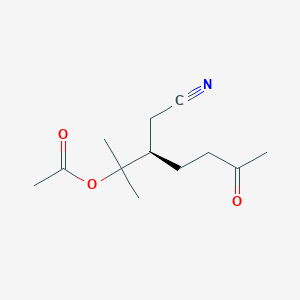
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as CDHA and is widely used in the synthesis of various organic compounds. CDHA has shown promising results in the field of medicinal chemistry, where it has been used to develop new drugs with enhanced efficacy and fewer side effects.
Mechanism of Action
The mechanism of action of CDHA is not well understood. However, it has been suggested that CDHA may act as a prodrug, where it is metabolized in the body to release the active compound. CDHA may also act as a substrate for various enzymes, leading to the formation of bioactive metabolites.
Biochemical and Physiological Effects:
CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has also been shown to have antioxidant properties and may protect against oxidative stress. CDHA has been shown to have low toxicity and is well tolerated in animal studies.
Advantages and Limitations for Lab Experiments
CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA is also readily available and relatively inexpensive. However, CDHA has some limitations, including its limited solubility in water and some organic solvents. CDHA may also require the use of specialized equipment for its synthesis and analysis.
Future Directions
There are several future directions for CDHA research, including the development of new CDHA-based compounds with enhanced efficacy and fewer side effects. CDHA may also be used to develop new drug delivery systems, where it can be used as a prodrug to target specific tissues or cells. CDHA may also be used in the development of new materials with unique properties, including biodegradable polymers and nanomaterials.
Conclusion:
In conclusion, CDHA is a versatile compound with potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. CDHA has several advantages for lab experiments, including its high purity, stability, and low toxicity. CDHA has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral activities. CDHA has several future directions for research, including the development of new CDHA-based compounds and drug delivery systems.
Synthesis Methods
CDHA can be synthesized using various methods, including the reaction of 2-cyanomethyl-1,1-dimethyl-5-oxohexane with acetic anhydride in the presence of a catalyst. The reaction yields CDHA as a white crystalline solid with a melting point of 54-56°C. The purity of the synthesized CDHA can be confirmed using various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
CDHA has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and polymer chemistry. In medicinal chemistry, CDHA has been used to synthesize various compounds with potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-viral agents. CDHA has also been used to develop new drugs with enhanced efficacy and fewer side effects.
properties
CAS RN |
131447-89-7 |
|---|---|
Product Name |
2-(Cyanomethyl)-1,1-dimethyl-5-oxohexyl acetate |
Molecular Formula |
C12H19NO3 |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
[3-(cyanomethyl)-2-methyl-6-oxoheptan-2-yl] acetate |
InChI |
InChI=1S/C12H19NO3/c1-9(14)5-6-11(7-8-13)12(3,4)16-10(2)15/h11H,5-7H2,1-4H3 |
InChI Key |
GYMQJDBBAFVHRZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)CC[C@H](CC#N)C(C)(C)OC(=O)C |
SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Canonical SMILES |
CC(=O)CCC(CC#N)C(C)(C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(11E)-3-hydroxy-10-methyl-7-propan-2-yl-11-(3,5,6-trihydroxy-10-methyl-7-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,7,9-pentaen-11-ylidene)-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraene-5,6-dione](/img/structure/B144882.png)
![1-[1-(2-Phenylethyl)piperidin-4-YL]methanamine](/img/structure/B144883.png)

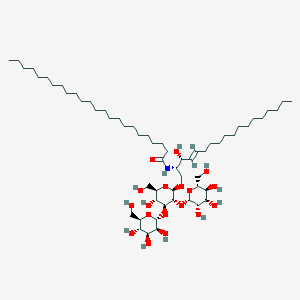
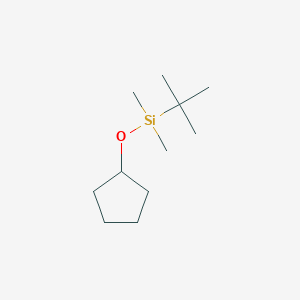

![6-[6-(6-Cyanopyridin-2-YL)pyridin-2-YL]pyridine-2-carbonitrile](/img/structure/B144897.png)
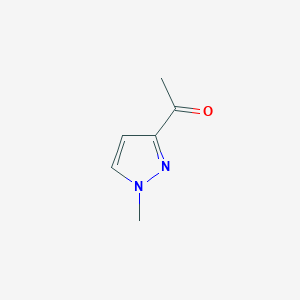
![Methyl benzo[d]oxazole-4-carboxylate](/img/structure/B144901.png)
